1-(1H-Indol-1-ylmethyl)-1H-1,2,3-benzotriazole CAS 124337-33-3 properties
1-(1H-Indol-1-ylmethyl)-1H-1,2,3-benzotriazole CAS 124337-33-3 properties
Topic: 1-(1H-Indol-1-ylmethyl)-1H-1,2,3-benzotriazole (CAS 124337-33-3) Content Type: Technical Guide / Synthetic Methodology Whitepaper
A Versatile N-Aminoalkylating Reagent via Katritzky Methodology[1]
Executive Summary
1-(1H-Indol-1-ylmethyl)-1H-1,2,3-benzotriazole (CAS 124337-33-3) is a specialized "Katritzky adduct" designed to overcome the inherent instability of N-(hydroxymethyl)indoles. In synthetic organic chemistry, it functions as a stable, storable equivalent of the N-methylene indole cation.
Its primary utility lies in its ability to act as an electrophilic N-aminomethylating agent. Under Lewis acid catalysis or thermal conditions, the benzotriazole (Bt) moiety acts as a neutral leaving group, generating a reactive iminium-type species that can be intercepted by a wide range of carbon and heteroatom nucleophiles. This allows for the facile introduction of the indole-1-methyl motif into complex pharmacophores.
Chemical Identity & Physiochemical Profile
Datasheet
| Property | Specification |
| CAS Number | 124337-33-3 |
| IUPAC Name | 1-(1H-Indol-1-ylmethyl)-1H-1,2,3-benzotriazole |
| Molecular Formula | C₁₅H₁₂N₄ |
| Molecular Weight | 248.28 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, CHCl₃, CH₂Cl₂; Insoluble in water |
| Melting Point | Typically 130–145 °C (Dependent on solvent of crystallization) |
| Stability | Stable at room temperature; Hydrolytically stable compared to N-hydroxymethyl precursors |
Structural Analysis
The molecule consists of two aromatic heterocycles—indole and benzotriazole—linked by a single methylene bridge. The connection occurs at the N1 position of both rings.
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The Indole Ring: The nucleophilic core to be installed.
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The Methylene Bridge: The electrophilic center during substitution reactions.
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The Benzotriazole (Bt) Group: A synthetic auxiliary that stabilizes the molecule during storage but acts as an excellent leaving group upon activation.
Synthesis & Mechanistic Formation
The Katritzky Condensation
The synthesis follows the classic Katritzky benzotriazole condensation protocol. Unlike standard Mannich reactions that may yield unstable products with indoles, the inclusion of benzotriazole traps the intermediate iminium ion as a stable adduct.
Reagents: Indole, 1H-Benzotriazole (BtH), Formaldehyde (aq. or paraformaldehyde). Solvent: Ethanol or Methanol. Conditions: Reflux for 2–12 hours.
Caption: Formation of the Katritzky adduct via condensation. The benzotriazole traps the transient iminium species.
Reactivity Profile & Synthetic Utility
The value of CAS 124337-33-3 is its ability to function as a "masked" electrophile. The benzotriazole group is a leaving group that departs to reveal a reactive cation.
Core Reaction Pathways
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Nucleophilic Substitution (Displacement of Bt):
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Mechanism: Elimination-Addition.
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Activation: Thermal (reflux in toluene) or Lewis Acid (ZnBr₂, TiCl₄).
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Nucleophiles: Grignard reagents (R-MgX), enolates, electron-rich aromatics, and thiols.
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Outcome: Formation of N-alkylated indoles (Indole-N-CH₂-R).
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Lithiation (Anionic Pathway):
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While less common for N-linked adducts compared to N-alkyl benzotriazoles, the methylene proton can theoretically be deprotonated with strong bases (e.g., n-BuLi) at low temperatures (-78 °C) to generate a dipole-stabilized carbanion, which can then react with electrophiles (E+). Note: This pathway competes with ring lithiation and requires careful control.
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Caption: Divergent synthesis: The adduct acts as a precursor to various N-substituted indoles via cation generation.[1]
Experimental Protocols
Protocol A: Synthesis of 1-(1H-Indol-1-ylmethyl)-1H-1,2,3-benzotriazole
Self-Validating Step: The product precipitates directly from the reaction mixture, ensuring purification by simple filtration.
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Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
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Reagents: Add Benzotriazole (11.9 g, 100 mmol) and Indole (11.7 g, 100 mmol) to Ethanol (50 mL).
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Addition: Add Formaldehyde (37% aq. solution, 8.2 mL, 110 mmol) in one portion.
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Reaction: Heat the mixture to reflux for 4 hours. The solution will initially be clear and may darken slightly.
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Workup: Remove the heat source and allow the flask to cool to room temperature. A heavy white precipitate will form.
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Crystallization: Cool the flask in an ice bath for 30 minutes to maximize yield.
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Isolation: Filter the solid under vacuum. Wash the filter cake with cold ethanol (2 x 20 mL) and then diethyl ether (2 x 20 mL).
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Drying: Dry in a vacuum oven at 40 °C for 6 hours.
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Validation:
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TLC: (SiO₂, 3:1 Hexane:EtOAc) Product Rf ≈ 0.4–0.5 (distinct from starting indole).
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¹H NMR (DMSO-d₆): Look for the characteristic methylene singlet (N-CH₂-N) around δ 7.0–7.4 ppm.
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Protocol B: Application – Synthesis of N-Benzylindole (Example)
Demonstrating the displacement of the Bt group.
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Activation: Dissolve the Katritzky adduct (1.0 equiv) in anhydrous THF under Argon.
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Reagent: Add Phenylmagnesium bromide (1.2 equiv) dropwise at 0 °C.
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Reaction: Allow to warm to room temperature and stir for 2–4 hours.
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Quench: Quench with saturated NH₄Cl solution.
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Purification: Extract with EtOAc, dry over MgSO₄, and concentrate. The Benzotriazole byproduct is water-soluble (in basic wash) or separable via column chromatography.
Handling, Stability & Safety
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Handling: The compound is non-hygroscopic and stable in air. Unlike chloromethyl indoles (which are lachrymators and unstable), this benzotriazole adduct can be stored on the shelf for months without degradation.
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Safety Profile:
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Benzotriazole Content: Upon hydrolysis or reaction, free benzotriazole is released. Benzotriazole is an irritant and toxic to aquatic life.
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Explosive Potential: While this specific adduct is stable, benzotriazole derivatives can exhibit explosive decomposition at high temperatures (>200 °C). Do not distill residues containing this compound to dryness without testing.
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Storage: Store in a cool, dry place. Keep container tightly closed.
References
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Katritzky, A. R., Rachwal, S., & Hitchings, G. J. (1991). Benzotriazole: A Novel Synthetic Auxiliary. Tetrahedron, 47(16/17), 2683–2732.
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Katritzky, A. R., & Drewniak, M. (1988). Reactions of benzotriazole with formaldehyde and aliphatic primary amines. Journal of the Chemical Society, Perkin Transactions 1, 2339–2344.
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Katritzky, A. R., Lan, X., Yang, J. Z., & Denisko, O. V. (1998). Properties and Synthetic Utility of N-Substituted Benzotriazoles. Chemical Reviews, 98(2), 409–548.
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PubChem Database. (n.d.). 1-(1H-Indol-1-ylmethyl)-1H-benzotriazole (CID 3729676). National Center for Biotechnology Information.
